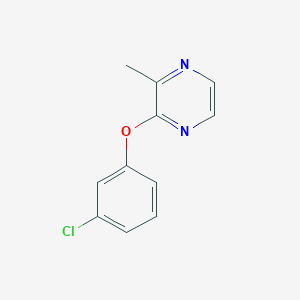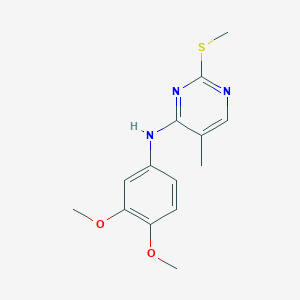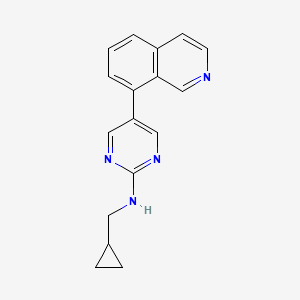![molecular formula C14H17N7S B6442527 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine CAS No. 2549054-65-9](/img/structure/B6442527.png)
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 1,3,4-thiadiazole scaffold is a versatile structure that is widely studied in medicinal chemistry . It exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties .
Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The specific molecular structure of “6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine” is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound . The specific chemical reactions for “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.科学的研究の応用
6-ETDP has a wide range of scientific research applications. It is used to study the inhibition of enzymes, such as the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. 6-ETDP is also used to investigate signal transduction pathways, which are pathways that allow cells to respond to external stimuli. In addition, 6-ETDP is used to study gene expression, which is the process by which gene sequences are converted into proteins.
作用機序
Target of Action
The primary target of the compound 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of Glutaminase GLS1 . It interacts with the enzyme, inhibiting its activity and consequently blocking the metabolic pathway of glutaminolysis .
Biochemical Pathways
The inhibition of Glutaminase GLS1 disrupts the glutaminolysis pathway . This pathway is crucial for the production of Glutathione (GSH), a compound that plays a significant role in cellular processes such as cell differentiation, proliferation, and apoptosis . By inhibiting this pathway, the compound reduces the production of GSH, which can amplify the photodynamic effects of certain compounds .
Pharmacokinetics
Due to its structural similarity to other thiadiazole derivatives, it is expected to have good liposolubility, which could enhance its bioavailability .
Result of Action
The inhibition of Glutaminase GLS1 by this compound leads to a decrease in the production of GSH . This can result in increased oxidative stress in cells, which can lead to cell death, particularly in cancer cells that rely on glutaminolysis for survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Furthermore, the presence of other compounds, such as those found in the tumor microenvironment, can also impact the compound’s action .
実験室実験の利点と制限
6-ETDP has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable and can be stored for long periods of time. In addition, 6-ETDP has a wide range of scientific research applications, which makes it useful for a variety of experiments. However, 6-ETDP also has some limitations. It has a low solubility in water, which can make it difficult to use in some experiments. In addition, 6-ETDP can be toxic if it is not handled properly.
将来の方向性
There are several potential future directions for the use of 6-ETDP. It could be used to further investigate the inhibition of enzymes, such as cytochrome P450, and to study signal transduction pathways. In addition, 6-ETDP could be used to study gene expression and to identify and characterize proteins and enzymes. Finally, 6-ETDP could be used in drug discovery and development, as it could be used to identify potential drug targets and to investigate the effects of drugs on biochemical and physiological processes.
合成法
6-ETDP is synthesized through a multi-step process that involves several chemical reactions. The first step is the formation of 5-ethyl-1,3,4-thiadiazol-2-amine, which is done by combining ethyl isothiocyanate with piperidine in the presence of a base. This reaction is followed by the reaction of the amine with 2-chloro-6-methoxypurine in the presence of a strong acid such as sulfuric acid. The final step is the reaction of the intermediate compound with piperidine in the presence of a base, which produces 6-ETDP as the final product.
Safety and Hazards
特性
IUPAC Name |
2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJUVZHUQPFRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)



![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)

![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)

![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B6442536.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![4-ethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442554.png)
